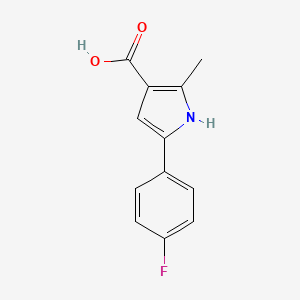

5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

描述

属性

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-7-10(12(15)16)6-11(14-7)8-2-4-9(13)5-3-8/h2-6,14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBLCTARJWHPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

5-(4-Fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 219.21 g/mol

- CAS Number : 1240948-77-9

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and subsequent functionalization. Various methods have been reported in literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. A study on related pyrrole derivatives demonstrated good antibacterial and antifungal activities attributed to their heterocyclic structures. The introduction of electron-withdrawing groups, such as fluorine, enhances these properties by increasing the lipophilicity and stability of the compounds against microbial enzymes .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 5-(4-Fluorophenyl)-2-methyl... | 15 (E. coli) | 17 (C. albicans) |

| 5-(2-Fluorophenyl)-1H-pyrrole... | 14 (S. aureus) | 16 (A. niger) |

Antitumor Activity

The compound's structure suggests potential activity against various cancer cell lines. Pyrrole derivatives have been studied for their ability to inhibit protein kinases involved in cancer progression. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines such as HCT-116 and SW-620, with IC values ranging from to M .

The proposed mechanism involves the interaction with ATP-binding sites on receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways related to growth and survival. Molecular docking studies indicate that these compounds can form stable complexes with receptors such as EGFR and VEGFR2, leading to inhibition of their activity .

Case Studies

- Inhibition of Hepatitis B Virus : A study involving pyrrole-scaffold inhibitors demonstrated their potential in targeting hepatitis B virus capsid proteins, showcasing the versatility of pyrrole derivatives in antiviral applications .

- Anticancer Properties : Research focusing on pyrrole derivatives has highlighted their effectiveness in inhibiting tumor growth in animal models, with specific emphasis on colon cancer treatment .

科学研究应用

Analgesic and Anti-inflammatory Applications

Research has indicated that 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid exhibits significant analgesic and anti-inflammatory properties. A study synthesized this compound and evaluated its effects on pain and inflammation. The findings suggest that it may act through inhibition of specific inflammatory pathways, making it a candidate for further development as a therapeutic agent in pain management.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have shown promising antimicrobial properties. In vitro studies have demonstrated notable antibacterial and antifungal activities. The introduction of the fluorine atom enhances the lipophilicity and stability of the compound against microbial enzymes, contributing to its effectiveness.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 5-(4-Fluorophenyl)-2-methyl... | 15 (E. coli) | 17 (C. albicans) |

| 5-(2-Fluorophenyl)-1H-pyrrole... | 14 (S. aureus) | 16 (A. niger) |

This table illustrates the comparative efficacy of various pyrrole derivatives against common pathogens, highlighting the potential of this compound as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has shown that certain pyrrole derivatives can inhibit tumor growth in various animal models, particularly in colon cancer studies. The mechanisms involved may include induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

Inhibition of Hepatitis B Virus

A notable study explored the antiviral potential of pyrrole-scaffold inhibitors, demonstrating that these compounds could effectively target hepatitis B virus capsid proteins. This finding suggests that this compound may have broader applications in antiviral therapies.

Anticancer Efficacy

In a specific case study focusing on colon cancer treatment, derivatives of this compound were tested for their ability to inhibit tumor growth. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that pyrrole derivatives can serve as effective anticancer agents .

相似化合物的比较

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, focusing on substituent variations and their impact on molecular weight and solubility:

Key Observations :

Crystallographic and Material Design Considerations

Isostructural compounds with halogen variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) often exhibit identical crystal packing, enabling predictable solid-state properties for pharmaceutical formulations . However, exceptions exist; for example, 3-chlorocinnamic acid and 3-bromocinnamic acid display divergent crystal structures despite similar substituents .

准备方法

Cyclocondensation Approach (Knorr Pyrrole Synthesis)

A well-documented method involves the condensation of 4-fluorophenylacetonitrile with ethyl acetoacetate under acidic conditions to form the pyrrole core as an ester intermediate, followed by saponification to yield the target carboxylic acid.

Step 1: Cyclization

- Reagents: 4-fluorophenylacetonitrile, ethyl acetoacetate, sulfuric acid (H2SO4), ethanol (EtOH)

- Conditions: Reflux at approximately 78°C

- Outcome: Formation of 3-methyl-5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

- Yield: Around 72%

Step 2: Hydrolysis

- Reagents: Sodium hydroxide (NaOH), ethanol/water mixture

- Conditions: Reflux at 90°C

- Outcome: Conversion of ester to carboxylic acid

- Yield: Approximately 89%

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | H2SO4, EtOH | 78°C | 72 |

| Hydrolysis | 2M NaOH, EtOH/H2O | 90°C | 89 |

Table 1. Optimized reaction conditions for pyrrole core assembly.

This method is advantageous due to its relatively straightforward procedure and good yields. The cyclization step forms the pyrrole ring via condensation, and subsequent base hydrolysis liberates the free acid.

Catalytic Hydrogenation and Asymmetric Synthesis

Patents describe advanced synthetic routes involving asymmetric hydrogenation of tricarbonyl precursors to obtain substituted pyrrole carboxylic acids with high stereoselectivity. For example, ruthenium-catalyzed asymmetric hydrogenation using chiral diphosphine ligands can produce 5-(4-fluorophenyl)-1-substituted pyrrole-3-carboxylic acid derivatives efficiently.

- This approach avoids costly chiral raw materials and low-temperature borane reductions.

- The process involves fewer steps and milder conditions, making it suitable for industrial scale-up.

Reaction Conditions and Optimization

The preparation methods emphasize careful control of reaction parameters to maximize yield and purity:

- Temperature Control: Maintaining reflux temperatures (70–90°C) during cyclization and hydrolysis steps is critical.

- Solvent Choice: Ethanol and ethanol/water mixtures are preferred for solubility and reaction efficiency.

- Catalyst Selection: Acid catalysts (e.g., sulfuric acid) for cyclization and metal catalysts (ruthenium, palladium, Raney nickel) for hydrogenation steps improve selectivity.

- Reaction Time: Optimized to balance conversion and minimize by-products.

Analytical Findings Supporting Preparation

Spectroscopic Characterization:

- ^1H NMR confirms the presence of aromatic protons, methyl substituents, and carboxylic acid protons.

- IR spectroscopy shows characteristic absorption bands for carboxyl groups (~1685 cm⁻¹) and C-F bonds (~1220 cm⁻¹).

- Mass spectrometry (ESI-) confirms the molecular ion peak corresponding to the acid (m/z 230.1 for [M-H]⁻).

Summary Table of Preparation Methods

常见问题

Q. What are the common synthetic routes for preparing 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid?

The compound is typically synthesized via multi-step procedures involving:

- Pyrrole ring formation : Cyclization of substituted β-keto esters or via Paal-Knorr synthesis using 1,4-diketones.

- Fluorophenyl substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-fluorophenyl group .

- Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., ethyl pyrrole-3-carboxylate derivatives) using NaOH or LiOH in aqueous THF/MeOH . Key characterization methods include (e.g., δ 2.56 ppm for methyl groups) and HPLC purity validation (>95%) .

Q. How can researchers validate the structural integrity of this compound?

Standard analytical workflows include:

- Spectroscopic techniques : for substituent identification (e.g., aromatic protons at δ 7.5–8.5 ppm), for carbonyl confirmation (δ ~170 ppm), and ESI-MS for molecular ion verification (e.g., m/z 311.1 for related analogs) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What are the preliminary biological screening methods for this compound?

Initial assays may include:

- Enzyme inhibition studies : Testing against kinases or carboxylases using fluorogenic substrates.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies may arise from tautomerism or solvent effects. Solutions include:

- 2D NMR techniques : HSQC and HMBC to confirm proton-carbon correlations .

- High-resolution mass spectrometry (HRMS) : To distinguish between isobaric impurities (e.g., Cl vs. CH groups) .

- X-ray crystallography : Definitive structural assignment via unit cell parameter analysis (e.g., monoclinic P2/c space group for analogs) .

Q. What strategies optimize the yield of the carboxylic acid moiety during synthesis?

- Protecting group chemistry : Use of tert-butyl esters to prevent side reactions during fluorophenyl coupling .

- Catalytic hydrolysis : Employing Pd/C or enzymes for selective ester-to-acid conversion .

- Reaction monitoring : In-situ FTIR to track carbonyl stretching (1700–1750 cm) .

Q. How do computational models aid in understanding its pharmacokinetic properties?

- Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- ADMET prediction : SwissADME for evaluating logP (lipophilicity) and CYP450 metabolism .

Q. What crystallographic techniques resolve disorder in its crystal structure?

- Single-crystal X-ray diffraction : Data collected at 298 K with a graphite monochromator (Mo-Kα radiation, λ = 0.71073 Å).

- Disorder modeling : Refinement using SHELXL with split positions for flexible substituents (e.g., methyl groups) .

- Thermal ellipsoid analysis : To identify static vs. dynamic disorder in the pyrrole ring .

Q. How can structural analogs improve bioactivity while retaining the pyrrole-carboxylic acid core?

- SAR studies : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 4-fluorophenyl position to enhance target binding .

- Prodrug design : Convert the carboxylic acid to amides or esters for improved membrane permeability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral chromatography : Use of amylose-based columns for enantiomer separation.

- Asymmetric catalysis : Employ Ru-BINAP complexes for stereocontrolled pyrrole formation .

Methodological Notes

- Contradiction handling : Conflicting HPLC purity data (e.g., 94% vs. 97%) may stem from column batch variability. Validate with two orthogonal methods (e.g., NMR and LC-MS) .

- Advanced characterization : Pair X-ray crystallography with DFT calculations (Gaussian 16) to model electronic effects of the fluorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。